molecular formula C15H20O2 B14307341 2-Phenylethyl hept-2-enoate CAS No. 114377-72-9

2-Phenylethyl hept-2-enoate

Cat. No.: B14307341
CAS No.: 114377-72-9
M. Wt: 232.32 g/mol
InChI Key: SXDQRYUECGKRAT-UHFFFAOYSA-N
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Description

2-Phenylethyl hept-2-enoate is an organic compound characterized by its ester functional group. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance and flavor industries. It is structurally composed of a phenylethyl group attached to a hept-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl hept-2-enoate typically involves esterification reactions. One common method is the reaction between 2-phenylethanol and hept-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. Reactive distillation is one such method, where the esterification reaction and the separation of the product occur simultaneously in a single unit. This method enhances the efficiency of the process and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl hept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions to form amides and other esters, respectively.

Major Products Formed

    Oxidation: Hept-2-enoic acid and phenylacetic acid.

    Reduction: 2-Phenylethanol and hept-2-enol.

    Substitution: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

2-Phenylethyl hept-2-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential antimicrobial properties and its role in biological signaling pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Phenylethyl hept-2-enoate involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. The ester group can undergo hydrolysis, releasing 2-phenylethanol and hept-2-enoic acid, which can further interact with various cellular pathways. The phenylethyl group can also participate in signaling pathways, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl acetate: Another ester with a similar floral aroma, commonly used in the fragrance industry.

    2-Phenylethanol: The alcohol counterpart of 2-Phenylethyl hept-2-enoate, known for its antimicrobial properties.

    Hept-2-enoic acid: The acid component of the ester, used in the synthesis of various derivatives.

Uniqueness

This compound is unique due to its specific combination of a phenylethyl group and a hept-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo a wide range of chemical reactions and its pleasant aroma further enhance its utility in both research and industry .

Properties

CAS No.

114377-72-9

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-phenylethyl hept-2-enoate

InChI

InChI=1S/C15H20O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-11H,2-4,12-13H2,1H3

InChI Key

SXDQRYUECGKRAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

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